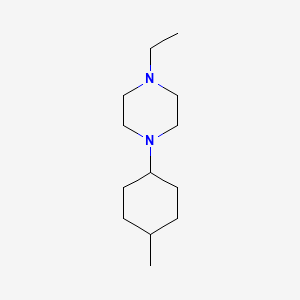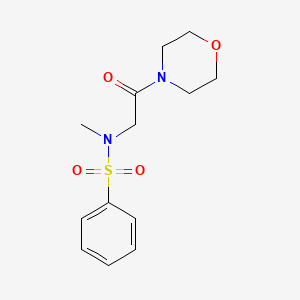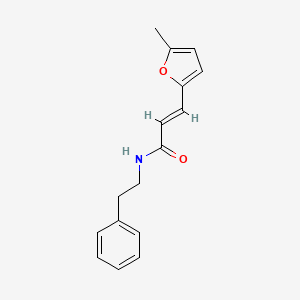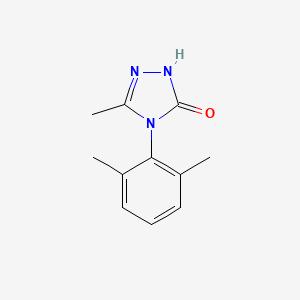![molecular formula C13H16N4O2S B5714857 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole, also known as TBNAT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBNAT is a nitrotriazole derivative that has shown promising results in various biological applications, including antimicrobial, antitumor, and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole is still not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the activity of enzymes involved in various biological pathways. For example, this compound has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In antimicrobial activity, this compound has been found to disrupt the cell membrane of bacteria, leading to cell death. In antitumor activity, this compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. In anti-inflammatory activity, this compound has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole is its broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antibiotics. This compound has also shown promising results in antitumor and anti-inflammatory activities. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain biological applications.
Direcciones Futuras
There are several future directions for the research and development of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole. One direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound to further understand its biological activities. Additionally, the development of this compound derivatives with improved solubility and bioavailability may lead to the discovery of new drug candidates for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole involves the reaction of 4-tert-butylthiophenol with 1-methyl-3-nitro-1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole has shown promising results in various biological applications. In antimicrobial activity, this compound has been found to be effective against a wide range of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This compound has also shown antifungal activity against Candida albicans. In antitumor activity, this compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. In anti-inflammatory activity, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
IUPAC Name |
5-(4-tert-butylphenyl)sulfanyl-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-13(2,3)9-5-7-10(8-6-9)20-12-14-11(17(18)19)15-16(12)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDBJKNHOOVDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=NC(=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)

![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)

![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)

![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)

![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)